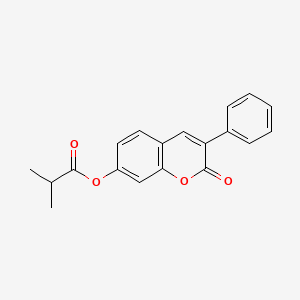
2-oxo-3-phenyl-2H-chromen-7-yl isobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin derivatives, such as 2-oxo-2H-chromen-7-yl compounds, are a class of chemical compounds that have received considerable attention due to their diverse biological and pharmacological activities . They are known for their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .
Synthesis Analysis
The synthesis of similar compounds, like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, has been described in the literature . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of these compounds can be characterized by various spectroscopic techniques. For instance, the ester 3 was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The α-bromocarbonyl moiety present in similar compounds showed high reactivity towards nucleophilic displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various analytical techniques. For example, the UV–Vis spectrum of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was reported .Scientific Research Applications
Catalytic Applications in Synthesis
A study on novel polystyrene-supported TBD catalysts revealed their efficiency in the Michael addition for the synthesis of Warfarin and its analogs, indicating a promising avenue for the synthesis of coumarin-based anticoagulants using environmentally friendly media (Alonzi et al., 2014).
Supramolecular Structures
Research on the molecular structures of chromeno[4,3-c]pyrazol-4-one isomers, derived from similar coumarin frameworks, sheds light on the potential of these compounds in developing materials with specific supramolecular architectures (Padilla-Martínez et al., 2011).
Antimicrobial Applications
The synthesis of chromeno pyrimidinone derivatives highlighted their significant antimicrobial activity, suggesting the potential of coumarin derivatives in antibacterial and antifungal applications (Banothu & Bavanthula, 2012).
Corrosion Inhibition
A study on the use of Sodium 2-oxo-3-(3-oxo-1-phenylbutyl)-2H-chromen-4-olate as a corrosion inhibitor for mild steel in acidic medium showcases the potential of coumarin derivatives in industrial applications, particularly in protecting metals from corrosion (Karthik & Sundaravadivelu, 2019).
Antibacterial Effects of Derivatives
The organic synthesis of 4-hydroxy-chromen-2-one derivatives and their high level of antibacterial activity against various strains highlight the pharmaceutical relevance of coumarin derivatives in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Future Directions
The future directions in the research of such compounds could involve exploring their potential applications in medicinal chemistry, given their diverse biological and pharmacological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds.
properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)18(20)22-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)23-17(14)11-15/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODSWUGVRPBNFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


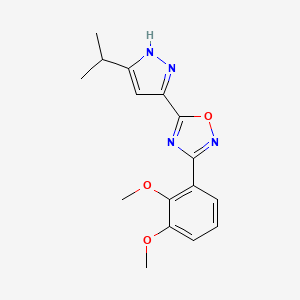
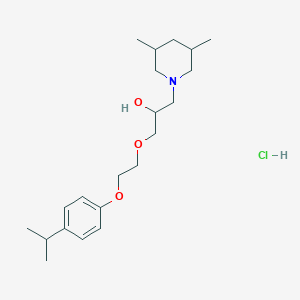
![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)
![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)
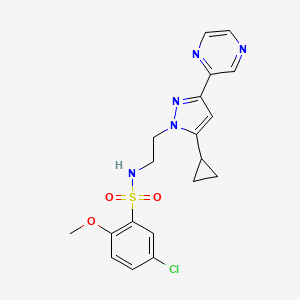
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2416965.png)
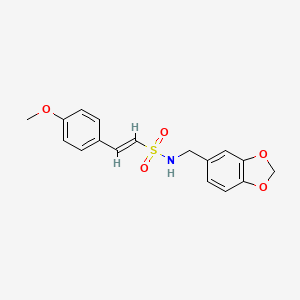
![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2416968.png)
![2-(4-methoxy-3-methylphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2416969.png)
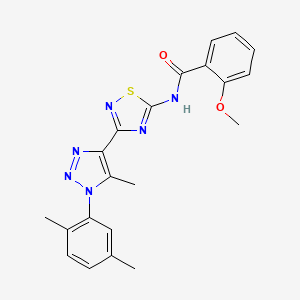
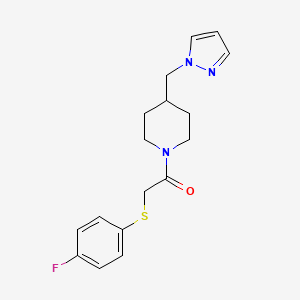

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)